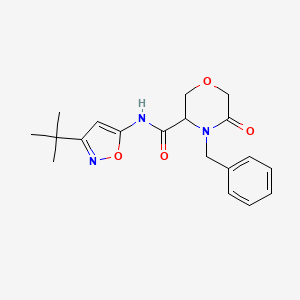

3-Methyl-6-methoxyquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-6-methoxyquinolin-2(1H)-one is a chemical compound that has been the subject of extensive scientific research. It is a member of the quinoline family of compounds and has been found to have a range of interesting properties. In

Aplicaciones Científicas De Investigación

Antitumor Activity and Mechanisms

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antiproliferative activity across a panel of 60 human tumor cell lines. Mechanistic studies revealed its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Quantum Entanglement for Cancer Diagnosis

An analytical model explored the interaction between a moving nano molecule related to "3-Methyl-6-methoxyquinolin-2(1H)-one" and a two-mode field in the presence of two-photon transitions. This study aimed at diagnosing human cancer cells, tissues, and tumors, showcasing the potential of quantum entanglement in medical diagnostics (H. Alireza et al., 2019).

Tubulin Polymerization Inhibition

Research on 4-(N-Cycloamino)phenylquinazolines, derived from modifications of a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, discovered new tubulin-polymerization inhibitors. These compounds, particularly 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showed high cytotoxic activity and significant potency against tubulin assembly, highlighting their potential as anticancer agents (Xiao-Feng Wang et al., 2014).

Rhodium(III)-Catalyzed Oxidative Olefination

A study on Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides demonstrated the selective formation of tetrahydroisoquinolinone products. This process highlights the versatility of "this compound" derivatives in synthesizing complex molecules (S. Rakshit et al., 2011).

Corrosion Protection

The inclusion of "this compound" derivatives in corrosion inhibitors for carbon steel in hydrochloric acid media was investigated. These compounds demonstrated significant protection against corrosion, suggesting their application in materials science (M. Faydy et al., 2019).

Novel EGFR Inhibitors

Derivatives of "this compound" have been identified as novel EGFR inhibitors, offering a new approach to targeting epidermal growth factor receptor in cancer therapy. These findings support the development of new anticancer drugs with improved efficacy (Bo-Rui Kang et al., 2013).

Propiedades

IUPAC Name |

6-methoxy-3-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBROBWIZQNGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2670800.png)

![4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole](/img/structure/B2670801.png)

![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)

![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)

![1-{2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2670808.png)

![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)

![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)